molecular formula C9H13N3O4 B6335334 tert-Butyl 2-(3-nitro-1H-pyrazol-1-yl)acetate CAS No. 1003011-05-9

tert-Butyl 2-(3-nitro-1H-pyrazol-1-yl)acetate

Cat. No. B6335334
Key on ui cas rn: 1003011-05-9
M. Wt: 227.22 g/mol
InChI Key: YSHGVIXDDTXRJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07935699B2

Procedure details

To a solution of 3-Nitro-1H-pyrazole (1.00 g, 8.84 mmol) in anhydrous N,N-dimethylformamide (20 mL), a 60% dispersion of sodium hydride in mineral oil (390 mg, 9.73 mmol) was added while stirring under nitrogen. After the effervescence ceased and the mixture was stirred for additional 1 h, tert-butyl-bromoacetate (1.44 mL, 9.73 mmol) was added. The mixture was continued to stir under nitrogen for an additional 2 h. The solvent was removed in vacuo and purification by ISCO flash column chromatography (Teledyne Isco RediSep Flash Column 40 g; 0% ethyl acetate/hexanes to 50% ethyl acetate/hexanes, 30 min) afforded (3-nitro-pyrazol-1-yl)-acetic acid tert-butyl ester (1.55 g, 77%) as a white powder. H1-NMR (400 MHz, CDCl3) δ: 1.42 (9H, s), 4.86 (2H, s), 6.87 (1H, d, J=2.4 Hz), 7.54 (1H, d, J=2.3 Hz).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
390 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.44 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:8]=[CH:7][NH:6][N:5]=1)([O-:3])=[O:2].[H-].[Na+].[C:11]([O:15][C:16](=[O:19])[CH2:17]Br)([CH3:14])([CH3:13])[CH3:12]>CN(C)C=O>[C:11]([O:15][C:16](=[O:19])[CH2:17][N:6]1[CH:7]=[CH:8][C:4]([N+:1]([O-:3])=[O:2])=[N:5]1)([CH3:14])([CH3:13])[CH3:12] |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
[N+](=O)([O-])C1=NNC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
oil
Quantity
390 mg
Type
reactant
Smiles
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
1.44 mL
Type
reactant
Smiles
C(C)(C)(C)OC(CBr)=O

Conditions

Stirring
Type
CUSTOM
Details
while stirring under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for additional 1 h
Duration
1 h
STIRRING
Type
STIRRING
Details
to stir under nitrogen for an additional 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo and purification by ISCO flash column chromatography (Teledyne Isco RediSep Flash Column 40 g; 0% ethyl acetate/hexanes to 50% ethyl acetate/hexanes, 30 min)
Duration
30 min

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(CN1N=C(C=C1)[N+](=O)[O-])=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.55 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 77.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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